3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Catalog No.
S14496140
CAS No.
76842-23-4
M.F
C8H11ClO2
M. Wt
174.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chlor...

CAS Number

76842-23-4

Product Name

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride

IUPAC Name

3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride

Molecular Formula

C8H11ClO2

Molecular Weight

174.62 g/mol

InChI

InChI=1S/C8H11ClO2/c1-4(10)5-6(7(9)11)8(5,2)3/h5-6H,1-3H3

InChI Key

REUKMMPLGNGKPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C1(C)C)C(=O)Cl

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C₈H₁₁ClO₂ and a molecular weight of approximately 174.62 g/mol. This compound features a cyclopropane ring with two methyl groups at the 2-position and an acetyl group at the 3-position, linked to a carbonyl chloride functional group at the 1-position. The presence of these functional groups contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .

The carbonyl chloride group in 3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride makes it highly reactive towards nucleophiles. Typical reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with various nucleophiles, such as amines or alcohols, leading to the formation of amides or esters.
  • Acylation Reactions: The acetyl group can participate in acylation reactions with alcohols or phenols, forming esters.
  • Cyclization: Under specific conditions, this compound can undergo intramolecular cyclization, resulting in the formation of more complex cyclic structures .

The synthesis of 3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride can be achieved through several methods:

  • From Acetylation of Cyclopropanecarboxylic Acid: This method involves the acetylation of cyclopropanecarboxylic acid followed by conversion to the corresponding carbonyl chloride using thionyl chloride or oxalyl chloride.
  • Direct Chlorination: Starting from 3-acetyl-2,2-dimethylcyclopropane, chlorination can be performed using phosphorus pentachloride or similar chlorinating agents to introduce the carbonyl chloride functionality.
  • Via Intermediates: Utilizing intermediates such as 3-acetyl-2,2-dimethylcyclopropanecarboxylic acid can lead to the desired product through subsequent chlorination steps .

3-Acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the design of novel therapeutic agents.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its reactivity and ability to form derivatives with biological activity .

Several compounds share structural similarities with 3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,2-Dimethylcyclopropanecarbonyl chlorideC₆H₉ClOLacks acetyl group; simpler structure
Rac-(1R,3R)-3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acidC₈H₁₁O₂Contains carboxylic acid instead of carbonyl chloride; useful for further transformations
Cyclopropanecarbonyl chlorideC₅H₇ClOMore basic structure; lacks additional methyl and acetyl groups

The uniqueness of 3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride lies in its combination of both an acetyl and a carbonyl chloride group on a cyclopropane framework, which enhances its reactivity compared to simpler analogs .

Traditional Cyclopropanation Approaches

Traditional methods for synthesizing cyclopropane derivatives often rely on [2+1] cycloaddition reactions or alkylation strategies. For 3-acetyl-2,2-dimethylcyclopropane-1-carbonyl chloride, a foundational approach involves constructing the cyclopropane ring prior to introducing functional groups. One documented method begins with the reaction of aldehydes and methyl isopropyl ketone in the presence of hydrohalic acids, forming halogenated intermediates that undergo cyclization. For example, dichloroacrolein reacts with methyl isopropyl ketone under HCl saturation to yield 1,1-dichloro-4,4-dimethyl-1-hexen-5-one, which is subsequently halogenated and treated with a base to form the cyclopropane core.

A critical step in this pathway is the base-induced cyclization of intermediates such as 4,4-dimethyl-3-halogeno-1-hexen-5-one. Sodium hydroxide in dioxane-water mixtures facilitates ring closure, producing cis/trans isomeric mixtures of cyclopropane carboxylic acids. While this method achieves moderate yields (e.g., 80% in Example 3 of source ), stereoselectivity remains a challenge, with typical cis/trans ratios of 25:75 to 35:65. Adjusting reaction parameters, such as solvent polarity and base strength, can influence isomer distribution, though further optimization is often required for industrial-scale applications.

Novel Catalytic Strategies for Ring Formation

Recent advances emphasize catalytic systems to enhance cyclopropanation efficiency and selectivity. A notable innovation involves the use of dichloromethane derivatives and strong bases to construct the cyclopropane ring under mild conditions. For instance, 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid derivatives react with dichloromethane-phosphonic acid esters in the presence of potassium tert-butoxide, yielding 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid esters. This method operates at temperatures between -30°C and +30°C, minimizing side reactions and preserving stereochemical integrity.

The choice of solvent significantly impacts reaction outcomes. Polar aprotic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) improve reagent solubility and stabilize intermediates, leading to higher yields (e.g., 80% in Example 2 of source ). Catalytic bases such as sodium hydride or lithium diisopropylamide (LDA) further enhance reaction rates by deprotonating intermediates, though their cost and handling requirements pose practical limitations.

Optimization of Acetylation and Chlorination Steps

Introducing the acetyl and carbonyl chloride groups requires precise control to avoid side reactions. Acetylation of 2,2-dimethylcyclopropane-1-carbonyl chloride intermediates is typically achieved using acetyl chloride in the presence of Lewis acids like aluminum chloride. However, competing esterification or over-acetylation can reduce yields, necessitating stoichiometric optimization. For example, maintaining a 1:1 molar ratio of acetyl chloride to the cyclopropane precursor in dichloromethane at 0°C minimizes byproduct formation.

Chlorination of carboxylic acid intermediates to acyl chlorides is commonly performed using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Reaction conditions must balance reactivity and selectivity: excess SOCl₂ at reflux (70–80°C) ensures complete conversion but risks degrading acid-sensitive functional groups. Alternatively, employing catalytic dimethylformamide (DMF) in oxalyl chloride at room temperature provides milder conditions, achieving >90% conversion without compromising the cyclopropane ring.

Table 1: Optimization Parameters for Chlorination

ReagentTemperature (°C)CatalystConversion (%)
SOCl₂70–80None85
(COCl)₂25DMF92
PCl₅110None78

Post-reaction workup also influences purity. Neutralizing excess chlorinating agents with sodium bicarbonate and extracting with methylene chloride ensures high-purity acyl chloride products.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

174.0447573 g/mol

Monoisotopic Mass

174.0447573 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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